molecular formula C7H15NO2 B2700605 3-(2-Aminoethyl)oxan-3-ol CAS No. 1368388-28-6

3-(2-Aminoethyl)oxan-3-ol

Cat. No. B2700605
CAS RN: 1368388-28-6
M. Wt: 145.202
InChI Key: GYOZYABHQGMSFK-UHFFFAOYSA-N
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Description

“3-(2-Aminoethyl)oxan-3-ol” is a chemical compound with the molecular formula C7H15NO2 . It has a molecular weight of 145.2 g/mol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15NO2/c8-4-3-7(9)2-1-5-10-6-7/h9H,1-6,8H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

It is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .

Scientific Research Applications

Oxidative Stress and Antioxidant Research

Oxidative Stress Phenomena and Antioxidants
Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify the reactive intermediates or repair the resulting damage. Antioxidants play a crucial role in neutralizing ROS and protecting the body from various diseases. Reactive oxygen species and other radicals are involved in a variety of biological phenomena, such as mutation, carcinogenesis, degenerative and other diseases, inflammation, aging, and development. The study of antioxidants and their implications in various fields, from food engineering to medicine and pharmacy, is of major interest due to their ability to mitigate oxidative stress. The critical review by Kohen and Nyska (2002) discusses oxidative stress phenomena, the biological targets susceptible to oxidation, and methodologies used in toxicological pathology to visualize oxidative stress phenomena, including immunohistochemical markers and electrochemical methods based on voltammetry measurements (Kohen & Nyska, 2002).

Analytical Methods for Determining Antioxidant Activity
The evaluation of antioxidant activity is crucial for understanding how antioxidants can protect against oxidative stress. Munteanu and Apetrei (2021) provide a critical presentation of important tests used to determine antioxidant activity, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH assays. These assays are based on chemical reactions assessing the kinetics or reaching the equilibrium state, often monitored by spectrophotometry (Munteanu & Apetrei, 2021).

Heterocyclic Compounds in Asymmetric Catalysis

Applications in Asymmetric Catalysis
Compounds containing a chiral oxazoline ring, derived from amino alcohols, have shown significant success in asymmetric catalysis. These compounds are involved in a wide range of metal-catalyzed transformations, illustrating the importance of heterocyclic compounds in the development of new pharmaceuticals and materials. Hargaden and Guiry (2009) review the use of oxazoline-containing ligands in homogeneous metal-catalyzed asymmetric synthesis, highlighting their versatility and impact on the stereochemical outcome of reactions (Hargaden & Guiry, 2009).

Safety and Hazards

The safety information for “3-(2-Aminoethyl)oxan-3-ol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(2-aminoethyl)oxan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-4-3-7(9)2-1-5-10-6-7/h9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOZYABHQGMSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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